molecular formula C12H14ClNO2 B3045738 Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- CAS No. 112960-60-8

Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-

Cat. No.: B3045738
CAS No.: 112960-60-8
M. Wt: 239.7 g/mol
InChI Key: DGMHDMJURFIFKT-UHFFFAOYSA-N
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Description

The compound Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- features a dihydroisoxazole core substituted with a 2-chlorophenyl methoxy group at position 3 and two methyl groups at positions 4 and 4.

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]-4,4-dimethyl-5H-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-16-14-11(12)15-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMHDMJURFIFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CON=C1OCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557431
Record name 3-[(2-Chlorophenyl)methoxy]-4,4-dimethyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112960-60-8
Record name 3-[(2-Chlorophenyl)methoxy]-4,4-dimethyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole-4,5-diones, while reduction can produce isoxazolidines .

Scientific Research Applications

Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the isoxazole derivative .

Comparison with Similar Compounds

Substituent Position and Conformational Effects

  • 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole (): The 4-chlorophenyl group lies nearly in-plane with the isoxazole ring (dihedral angle: 7.16°), while the non-substituted phenyl group is perpendicular (74.93°). Comparison: The target compound’s 2-chlorophenyl methoxy group likely adopts a distinct orientation due to steric hindrance from the ortho-chloro substituent. This may reduce coplanarity with the isoxazole ring compared to the para-substituted analog, affecting π-π stacking and crystal packing .
  • 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole () :

    • The 2-methoxyphenyl substituent forms a small dihedral angle (8.6°) with the oxazole ring, promoting coplanarity. Weak C–H···O interactions stabilize the crystal structure.
    • Comparison : The target’s 3-positioned substituent may disrupt similar interactions, altering molecular conformation and intermolecular bonding .

Substituent Type and Electronic Effects

  • 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole () :

    • The o-tolyl (2-methylphenyl) group is electron-donating, contrasting with the electron-withdrawing 2-chlorophenyl methoxy group in the target.
    • Comparison : The chlorine atom in the target compound increases polarity and may enhance binding to biological targets through halogen bonding, unlike the methyl group in this analog .
  • Compound 4 (): A fluorophenyl-triazolyl derivative with isostructural packing influenced by halogen size (Cl vs. Br).

Data Table: Key Structural and Physical Properties

Compound Name Substituents Position Notable Properties Key Findings Reference
Target Compound 3-[(2-chlorophenyl)methoxy] 3 Not reported Steric hindrance from ortho-Cl; unique electronic effects -
3-(4-Chlorophenyl)-5-phenyl-... () 4-chlorophenyl, phenyl 3,5 Planar (7.16°) vs. perpendicular (74.93°) Substituent position dictates conformation
2-(2-Methoxyphenyl)-... () 2-methoxyphenyl 2 Dihedral angle: 8.6°; m.p. not reported Coplanarity enhances π interactions
4,4-Dimethyl-2-(o-tolyl)... () 2-methylphenyl 2 Electron-donating methyl group Alters electronic environment vs. Cl
Compound 4 () 4-chlorophenyl, fluorophenyl, triazolyl - Isostructural with halogen variations Halogen size affects packing

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- , exploring its synthesis, biological evaluations, and potential therapeutic applications.

Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- is characterized by the following chemical properties:

  • Molecular Formula : C12_{12}H14_{14}ClNO2_2
  • Molecular Weight : 239.698 g/mol
  • CAS Number : 112960-60-8

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives typically involves cycloaddition reactions or condensation methods. For instance, the compound can be synthesized through a one-pot reaction involving hydroxylamine and appropriate carbonyl compounds under mild conditions. Recent studies have highlighted various synthetic routes that yield high-purity isoxazoles using environmentally benign solvents like deep eutectic solvents (DES) .

Anticancer Activity

Several studies have investigated the anticancer potential of isoxazole derivatives. Isoxazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : Isoxazole derivatives have demonstrated significant cytotoxicity in human promyelocytic leukemia (HL-60) cell lines. For example, specific isoxazoles induced apoptosis and cell cycle arrest by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .
CompoundIC50_{50} (μM)Cell Line
Isoxazole (3)86 - 755HL-60
Isoxazole (6)Not specifiedHL-60

Anti-inflammatory Activity

Isoxazole derivatives have also been evaluated for their anti-inflammatory properties. Studies indicate that certain isoxazoles selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation. For instance, compounds with a methyl substituent at the C-3 position on the isoxazoline ring exhibited potent analgesic and anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been assessed against various pathogens. Research has shown that certain compounds possess significant antibacterial activity comparable to standard antibiotics like ampicillin:

CompoundActivityMicroorganisms Tested
Isoxazole Derivative AAntibacterialStaphylococcus aureus, E. coli
Isoxazole Derivative BAntifungalAspergillus niger

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the impact of specific isoxazoles on HL-60 cells and found that compound (3) significantly reduced Bcl-2 expression while increasing p21^WAF-1 levels, indicating a dual mechanism of inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Evaluation : Another investigation focused on synthesizing novel isoxazoles and assessing their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results showed substantial reductions in edema compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Isoxazole derivatives with dihydro structures, and how can they be optimized for yield?

  • Methodological Answer : The synthesis of dihydroisoxazoles often involves cycloaddition reactions or condensation of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. For example, highlights the use of organotin reagents (e.g., triphenylstannyl groups) to functionalize the oxazoline ring, which can be adapted for regioselective synthesis of substituted isoxazoles. Optimization strategies include solvent selection (e.g., DMSO for reflux conditions), catalyst choice (e.g., glacial acetic acid for imine formation), and controlling reaction time/temperature to improve yields (65% in ). Refluxing with chloramine-T trihydrate (as in ) is another method to form bis(isoxazoline) derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3-[(2-chlorophenyl)methoxy] substituted isoxazoles?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for identifying substituent patterns and confirming regiochemistry. For example, in , δ 3.15–3.51 ppm corresponds to methylene protons adjacent to the isoxazole oxygen.
  • X-ray crystallography : Resolves stereochemical ambiguities. and provide bond lengths (e.g., 2.7428–3.3942 Å for N–O interactions) and dihedral angles (e.g., 105.25° for ring puckering), essential for confirming the 4,4-dimethyl substitution and spatial arrangement of the 2-chlorophenylmethoxy group .
  • Mass spectrometry : Validates molecular weight (e.g., 356.46 g/mol in ).

Q. How can researchers assess the antimicrobial potential of novel isoxazole derivatives?

  • Methodological Answer : Follow protocols from , where bis(isoxazoline) derivatives were tested against bacterial/fungal strains using agar diffusion or microdilution assays. Key steps include:

  • Preparing stock solutions in DMSO.
  • Using chloramine-T trihydrate as a coupling agent to enhance bioactivity.
  • Measuring minimum inhibitory concentrations (MICs) and comparing with standard antibiotics. Structural modifications (e.g., nitro or methoxy groups) can be tailored to improve potency .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in NMR data when analyzing dihydroisoxazole derivatives with bulky substituents?

  • Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Strategies include:

  • Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.
  • NOESY/ROESY : Identifies through-space interactions (e.g., ’s H15C...H14B at 2.89 Å) to confirm substituent orientation.
  • DFT calculations : Predict chemical shifts and compare with experimental data. For bulky groups like 2-chlorophenylmethoxy, coupling constants (e.g., 3JHH^3J_{HH}) and integration ratios help assign diastereomers .

Q. How can computational chemistry tools aid in the design of isoxazole derivatives with enhanced biological activity?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to target proteins (e.g., bacterial enzymes). Software like AutoDock Vina can model interactions between the 2-chlorophenylmethoxy group and hydrophobic pockets.
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity. highlights ACD/Labs for calculating solubility (1.4E-3 g/L) and logP to optimize pharmacokinetics.
  • MD simulations : Assess stability of drug-receptor complexes over time .

Q. What are the challenges in achieving regioselective functionalization of the isoxazole ring, and how can reaction conditions be tailored to improve selectivity?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, shows that bulky organotin reagents (e.g., triphenylstannyl) favor substitution at the less hindered C-2 position. Strategies include:

  • Lewis acid catalysis : ZnCl₂ or Cu(OTf)₂ can direct electrophilic attacks.
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for C-5 methoxy groups (as in ).
  • Protecting groups : Temporarily block reactive sites (e.g., using TBS for hydroxyls) .

Q. How do steric and electronic factors influence the diastereoselectivity in the synthesis of 4,4-dimethyl substituted dihydroisoxazoles?

  • Methodological Answer :

  • Steric effects : The 4,4-dimethyl group creates a rigid chair-like conformation (), favoring axial attack of nucleophiles.
  • Electronic effects : Electron-withdrawing groups (e.g., 2-chlorophenylmethoxy) polarize the isoxazole ring, directing nucleophilic additions to the C-3 position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric ratios (dr > 4:1) .

Q. What methodologies are effective for analyzing intermolecular interactions in crystalline isoxazole derivatives, and how can these insights inform co-crystal design?

  • Methodological Answer :

  • X-ray crystallography : Reveals hydrogen bonds (e.g., O2...H5A at 2.81 Å in ) and π-π stacking (C12...C21 at 3.05 Å).
  • Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals).
  • Co-crystal screening : Use GRAS co-formers (e.g., succinic acid) to improve solubility. ’s C23...H12B (2.47 Å) suggests potential for halogen bonding with iodine-based partners .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-
Reactant of Route 2
Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-

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